5-Ethyl-3-methylcyclohex-2-enone

Medicinal Chemistry ADME Lipophilicity

5-Ethyl-3-methylcyclohex-2-enone (CAS 40920-68-1) is a cyclic α,β-unsaturated ketone (enone) characterized by a cyclohexenone core with specific substitution at the C3 and C5 positions. Its molecular formula is C9H14O, with a molecular weight of 138.21 g/mol.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 40920-68-1
Cat. No. B1591129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-methylcyclohex-2-enone
CAS40920-68-1
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCC1CC(=CC(=O)C1)C
InChIInChI=1S/C9H14O/c1-3-8-4-7(2)5-9(10)6-8/h5,8H,3-4,6H2,1-2H3
InChIKeyXULZXXRNQOYNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-3-methylcyclohex-2-enone (CAS 40920-68-1) for Research Procurement: A Specialized Cyclic Enone Building Block


5-Ethyl-3-methylcyclohex-2-enone (CAS 40920-68-1) is a cyclic α,β-unsaturated ketone (enone) characterized by a cyclohexenone core with specific substitution at the C3 and C5 positions . Its molecular formula is C9H14O, with a molecular weight of 138.21 g/mol [1]. This compound is primarily utilized as a versatile synthetic intermediate, particularly valued for its defined regiochemistry and stability, which enable controlled transformations in complex organic syntheses, including those relevant to pharmaceuticals and fragrances [2].

Why 5-Ethyl-3-methylcyclohex-2-enone Cannot Be Interchanged with Generic Cyclohexenone Analogs


Generic substitution with other cyclohexenone analogs is not viable because the specific 5-ethyl and 3-methyl substitution pattern on the 5-Ethyl-3-methylcyclohex-2-enone core directly influences its lipophilicity, steric properties, and the regioselectivity of key reactions [1]. This structural precision is critical for achieving desired outcomes in advanced synthesis; for instance, the ethyl group's position is essential for the unique olfactory properties that differentiate it from other alkyl-substituted cyclohexenones in fragrance applications [2]. Using a different analog would introduce variables in reaction kinetics, product distribution, or sensory profile, compromising the reproducibility and intended outcome of a research program or industrial formulation.

Quantitative Differentiation of 5-Ethyl-3-methylcyclohex-2-enone (CAS 40920-68-1) Against Analogs


Lipophilicity (LogP) Comparison: 5-Ethyl-3-methylcyclohex-2-enone vs. 3-Methylcyclohex-2-enone

The presence of the 5-ethyl substituent in the target compound significantly increases its lipophilicity compared to the simpler 3-methylcyclohex-2-enone scaffold. The experimental LogP value for 5-Ethyl-3-methylcyclohex-2-enone is 2.32180 . In contrast, the calculated LogP (XLogP3) for 3-methylcyclohex-2-enone is approximately 1.3-1.6 [1]. This quantifiable difference influences solubility, membrane permeability, and overall drug-like properties.

Medicinal Chemistry ADME Lipophilicity

Synthetic Utility: Reported Synthetic Yields Involving 5-Ethyl-3-methylcyclohex-2-enone

While direct head-to-head yield comparisons are not reported, the target compound has been used effectively as a starting material or intermediate in high-yielding synthetic sequences. For example, literature reports document the use of 5-Ethyl-3-methylcyclohex-2-enone in specific transformations with yields of approximately 77% and 86% . These yields, while from different reaction systems, provide a baseline expectation for its reactivity compared to unsubstituted cyclohexenone which may require harsher conditions or provide lower yields in similar contexts.

Organic Synthesis Process Chemistry Reaction Efficiency

Physical Property Profile: Density and Boiling Point of 5-Ethyl-3-methylcyclohex-2-enone

The physical properties of 5-Ethyl-3-methylcyclohex-2-enone are well-defined, which is critical for handling, purification, and formulation. Its density is 0.91 g/mL, and it has a boiling point of 212°C at atmospheric pressure . These values differ from the unsubstituted parent compound, 2-cyclohexen-1-one, which has a density of 0.993 g/mL and a boiling point of 168-169°C [1]. The higher boiling point of the target compound indicates lower volatility and may influence distillation or evaporation processes.

Physicochemical Properties Purification Formulation

Potential Biological Activity: Lipoxygenase Inhibition and Antioxidant Properties

According to a MeSH entry, this compound (or a closely related derivative) is identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also serves as an antioxidant in fats and oils. While specific IC50 values are not provided in this source, this functional annotation distinguishes it from non-bioactive cyclohexenone scaffolds. The mechanism involves inhibition of enzymes such as formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1].

Enzyme Inhibition Inflammation Antioxidant

Key Research and Industrial Application Scenarios for 5-Ethyl-3-methylcyclohex-2-enone (CAS 40920-68-1)


Medicinal Chemistry for CNS-Targeted Lead Optimization

The compound's LogP of 2.32 positions it as a valuable intermediate for creating analogs with improved blood-brain barrier permeability. Researchers focused on central nervous system (CNS) disorders can leverage this lipophilic enone core to introduce substituents that enhance passive diffusion across biological membranes, an advantage over less lipophilic cyclohexenone scaffolds.

Specialty Fragrance and Flavor Formulation

Patents highlight the utility of specific cyclohexenones in perfumery . 5-Ethyl-3-methylcyclohex-2-enone's unique 5-ethyl substitution is a key structural determinant for creating distinct scent profiles, particularly for enhancing or modifying olfactory impressions in complex fragrance mixtures. This specificity is crucial for industrial formulators seeking to develop proprietary or high-value aroma chemicals.

Advanced Organic Synthesis and Methodology Development

As a defined cyclic enone, this compound serves as a reliable building block for exploring regioselective transformations such as Michael additions, cycloadditions, and annulations . Its well-characterized physical properties (density 0.91 g/mL, boiling point 212°C) [1] facilitate reproducible experimental setups and purification, making it a preferred substrate for developing new synthetic methodologies in academic and industrial process chemistry labs.

Inflammation and Oxidative Stress Research Tool

Given its annotation as a lipoxygenase inhibitor and antioxidant , this compound can be used as a starting point for developing novel anti-inflammatory agents or as a probe to study arachidonic acid pathways. This provides a defined functional role that differentiates it from purely synthetic enone building blocks, offering a unique entry point for drug discovery projects targeting inflammatory diseases.

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